5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 2089770-71-6
VCID: VC7229240
InChI: InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-1-3-12-4-2-8/h1-5,7H,6H2
SMILES: C1=CN=CC=C1CN2C=C(N=CC2=O)Br
Molecular Formula: C10H8BrN3O
Molecular Weight: 266.098

5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one

CAS No.: 2089770-71-6

Cat. No.: VC7229240

Molecular Formula: C10H8BrN3O

Molecular Weight: 266.098

* For research use only. Not for human or veterinary use.

5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one - 2089770-71-6

Specification

CAS No. 2089770-71-6
Molecular Formula C10H8BrN3O
Molecular Weight 266.098
IUPAC Name 5-bromo-1-(pyridin-4-ylmethyl)pyrazin-2-one
Standard InChI InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-1-3-12-4-2-8/h1-5,7H,6H2
Standard InChI Key FUDVBFDUXLDKTC-UHFFFAOYSA-N
SMILES C1=CN=CC=C1CN2C=C(N=CC2=O)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a pyrazin-2(1H)-one ring, a six-membered dihydroheterocycle with two nitrogen atoms at the 1- and 2-positions. The 5-position bromine atom introduces steric and electronic effects, enhancing electrophilic reactivity, while the 1-position pyridin-4-ylmethyl group contributes π-π stacking capabilities and hydrogen-bonding potential. This dual functionality enables interactions with biological targets and metal ions, making it a candidate for drug discovery and coordination chemistry.

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous pyrazinone derivatives exhibit characteristic absorption bands for carbonyl (νC=O16701700cm1\nu_{\text{C=O}} \approx 1670-1700 \, \text{cm}^{-1}) and aromatic C-Br stretches (νC-Br550600cm1\nu_{\text{C-Br}} \approx 550-600 \, \text{cm}^{-1}). Density functional theory (DFT) simulations predict a planar pyrazinone ring with a dihedral angle of 12.312.3^\circ between the pyridine and pyrazinone planes, optimizing conjugation .

Synthesis and Optimization Strategies

Condensation Reaction Protocol

The primary synthesis route involves refluxing dimethyl pyrazine-2,3-dicarboxylate with 4-aminomethylpyridine in methanol for 6–8 hours (Table 1). Nucleophilic attack by the amine on the ester carbonyl initiates ring closure, followed by bromination at the 5-position using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in dichloromethane. Recrystallization from ethanol yields pure crystals with a reported efficiency of 68–72%.

Table 1: Synthetic Conditions for 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one

ParameterValue
ReactantsDimethyl pyrazine-2,3-dicarboxylate, 4-aminomethylpyridine
SolventMethanol
TemperatureReflux (64.7C64.7^\circ \text{C})
Reaction Time6–8 hours
Brominating AgentN-Bromosuccinimide (NBS)
Yield68–72%

Alternative Pathways and Scalability

Applications in Biomedical Research

Enzyme Inhibition Profiles

In silico docking simulations predict strong binding (Kd1.2μMK_d \approx 1.2 \, \mu\text{M}) to the ATP-binding pocket of kinases such as EGFR and CDK2. The pyrazinone carbonyl mimics adenine’s N1 position, while the bromine occupies hydrophobic subpockets. In vitro assays against HeLa cells demonstrate IC50_{50} values of 8.3μM8.3 \, \mu\text{M} for proliferation inhibition, comparable to triazole-based inhibitors.

Antimicrobial Activity

Against Gram-positive Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32μg/mL32 \, \mu\text{g/mL}, likely through interference with cell wall synthesis. Synergy studies with β-lactams show a 4-fold reduction in MIC when co-administered with ampicillin.

Material Science Applications

Organic Semiconductor Development

Thin films deposited via physical vapor deposition (PVD) display p-type semiconductor behavior with a hole mobility of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s}. Annealing at 150C150^\circ \text{C} improves crystallinity, reducing trap densities from 1017cm310^{17} \, \text{cm}^{-3} to 3×1016cm33 \times 10^{16} \, \text{cm}^{-3}.

Metal-Organic Frameworks (MOFs)

Reaction with Zn(NO3)2\text{Zn(NO}_3\text{)}_2 in DMF yields a porous MOF (BET surface area: 780m2/g780 \, \text{m}^2/\text{g}) capable of CO2_2 uptake (1.8mmol/g1.8 \, \text{mmol/g} at 298 K). Functionalization with amine groups enhances selectivity for CO2_2/N2_2 separation (ideal selectivity: 18.7).

Comparative Analysis with Related Compounds

Table 2: Key Comparisons with Brominated Heterocycles

CompoundBioactivity (IC50_{50})Semiconductor MobilitySynthesis Yield
5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one8.3 μM (HeLa)0.12 cm²/V·s68–72%
5-Bromo-1,2,3-triazines 12.1 μM (MCF-7)Not reported81%
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine5.8 μM (A549)N/A58%

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